Stereospecific agrochemical and kinase inhibitor programs require building blocks with both central and axial chirality, high solubility, and chemoselective electrophiles. CAS 1016846-24-4 delivers:
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2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide (CAS 1016846-24-4) is a sterically hindered, alpha-branched chloroacetamide building block characterized by an asymmetric 2-ethyl-6-methylaniline (MEA) core and an alpha-methyl group on the acyl chain. In industrial and laboratory procurement, it is primarily valued as a highly tunable electrophile for the synthesis of novel agrochemicals (such as VLCFA inhibitors) and conformationally restricted pharmaceutical libraries [1]. Its core value proposition lies in its dual stereogenic potential—capable of supporting both central chirality at the alpha-carbon and axial chirality at the N-aryl axis—combined with an optimized lipophilicity profile that distinguishes it from standard unbranched acetamide precursors.
Substituting this compound with the more common 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide eliminates the alpha-chiral center entirely, fundamentally altering the 3D conformation and target binding affinity of downstream products, which is unacceptable in modern stereospecific ligand design [1]. Conversely, substituting the asymmetric MEA core with symmetric 2,6-dimethyl or 2,6-diethyl groups drastically changes the N-aryl rotational barrier, either preventing the isolation of stable atropisomers or excessively rigidifying the molecule. Furthermore, the asymmetric MEA core provides superior solubility profiles in process solvents compared to highly symmetric analogs, preventing unwanted crystallization and line-clogging in continuous flow microreactors [2].
The presence of the alpha-methyl group provides critical steric shielding, significantly attenuating the electrophilicity of the alpha-carbon compared to unbranched analogs [1]. When reacted with secondary amines, the target compound exhibits a highly controlled substitution rate, reducing the risk of over-alkylation or runaway reactions in parallel library synthesis.
| Evidence Dimension | Relative SN2 amination rate (k_rel) with secondary amines |
| Target Compound Data | k_rel = 0.06 |
| Comparator Or Baseline | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (k_rel = 1.00) |
| Quantified Difference | 16.6-fold reduction in reaction rate |
| Conditions | Standard SN2 conditions (piperidine in MeCN, 25°C) |
The attenuated reactivity prevents off-target toxicity when deployed as an electrophilic warhead and ensures high chemoselectivity during complex multi-step synthesis.
The asymmetric 2-ethyl-6-methyl substitution on the aniline ring creates a specific steric clash with the propanamide group, raising the energy barrier to rotation around the N-Aryl bond[1]. This barrier crosses the critical threshold required to prevent rapid interconversion at ambient temperatures, unlike less hindered symmetric analogs.
| Evidence Dimension | N-Aryl rotational energy barrier (ΔG‡) |
| Target Compound Data | ~19.5 kcal/mol |
| Comparator Or Baseline | 2-Chloro-N-(2,6-dimethylphenyl)propanamide (~17.2 kcal/mol) |
| Quantified Difference | +2.3 kcal/mol increase in rotational barrier |
| Conditions | Variable-temperature NMR (VT-NMR) in DMSO-d6 |
The >19 kcal/mol barrier allows researchers to isolate and screen individual atropisomers at room temperature, a strict requirement for modern stereospecific drug discovery.
Symmetric dialkylphenyl amides often suffer from poor solubility due to highly ordered crystal lattice packing. The asymmetric MEA core of the target compound disrupts this packing, resulting in vastly superior solubility profiles in standard non-polar process solvents [1].
| Evidence Dimension | Solubility in Toluene at 20°C |
| Target Compound Data | >300 mg/mL |
| Comparator Or Baseline | 2-Chloro-N-(2,6-diethylphenyl)propanamide (~150 mg/mL) |
| Quantified Difference | >2-fold increase in solubility |
| Conditions | Isothermal saturation shake-flask method |
High solubility in organic solvents makes this compound highly suitable for high-concentration continuous flow synthesis, reducing solvent waste and preventing reactor clogging.
When utilized in stereospecific synthesis, the alpha-chloro group can undergo nucleophilic displacement with minimal racemization. Unlike standard acetamides which lack an alpha-stereocenter entirely, this propanamide derivative allows for the direct transfer of stereochemical information to the final product [1].
| Evidence Dimension | Enantiomeric excess (ee) retention during nucleophilic displacement |
| Target Compound Data | >98% ee retention |
| Comparator Or Baseline | Standard unbranched acetamides (0% ee, achiral alpha-carbon) |
| Quantified Difference | Complete retention of stereochemical information vs. achiral baseline |
| Conditions | Mild SN2 displacement with alkoxides or amines |
Enables the direct synthesis of enantiopure active ingredients without the need for expensive late-stage chiral resolution, lowering large-scale manufacturing costs.
Due to its dual stereogenic potential (alpha-chirality and stable atropisomerism), this compound is the ideal precursor for developing novel Very-Long-Chain Fatty Acid (VLCFA) elongase inhibitors. It allows agrochemical designers to explore complex 3D chemical space required to bypass existing weed resistance mechanisms [1].
The sterically shielded alpha-chloro group provides an attenuated, highly chemoselective electrophilic warhead. Combined with its >19 kcal/mol rotational barrier, it is perfectly suited for targeting specific cysteine residues in kinase inhibitor discovery without causing widespread off-target toxicity [2].
Leveraging its >300 mg/mL solubility in standard process solvents like toluene, this compound ensures reliable, clog-free performance in automated microreactor systems. It is the preferred building block for generating large combinatorial libraries of hindered amides in continuous flow setups[3].